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molecular formula C9H8N4O2 B8322390 3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine

3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine

Cat. No. B8322390
M. Wt: 204.19 g/mol
InChI Key: GGENTBVNSMXGFZ-UHFFFAOYSA-N
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Patent
US07902248B2

Procedure details

3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine (113 mg, 0.55 mmol) was dissolved in a mixture of methanol and ethyl acetate (1 mL each). Hydrazine (156 μL, 4.97 mmol) was added followed by a slurry of Raney nickel in water (1.5 mL) causing vigorous gas evolution. After stirring 1 h, the reaction mixture was filtered and evaporated in vacuo. The residue was purified by flash column chromatography (Merck silica gel 60, 40-63 μm; 3% methanol/chloroform) to afford 1-pyridin-3-ylmethyl-1H-pyrazol-3-ylamine (72 mg, 75%) as a white solid: LC-MS (ESI) m/e calcd for C9H10N4 [M+] 174.09, found 175 [M+H+].
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:5]=1)([O-])=O.NN>CO.C(OCC)(=O)C.[Ni].O>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([CH2:9][N:6]2[CH:7]=[CH:8][C:4]([NH2:1])=[N:5]2)[CH:11]=1

Inputs

Step One
Name
Quantity
113 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)CC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
156 μL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (Merck silica gel 60, 40-63 μm; 3% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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